An In-depth Technical Guide to the Physicochemical Properties of 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Pyrazole Derivative
The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, with numerous derivatives exhibiting a wide range of biological activities.[1][2] The introduction of a difluoromethyl group at the N1 position and an N-pentyl amine at the C4 position of the 3-methylpyrazole core, resulting in 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine, presents a compound with intriguing potential. The difluoromethyl group can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while the N-pentyl amine introduces a flexible, lipophilic chain that can influence receptor binding and pharmacokinetic profiles.
Chemical Properties and Structural Elucidation
The unique arrangement of functional groups in 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine dictates its chemical behavior and potential for interaction with biological systems.
Molecular Structure and Nomenclature
The core of the molecule is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The systematic IUPAC name for this compound is 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine.
Molecular Structure Visualization
Caption: 2D representation of 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine.
Key Functional Groups and Their Influence
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Pyrazole Core: The aromatic pyrazole ring provides a rigid scaffold and is a weak base. The two nitrogen atoms can participate in hydrogen bonding, one as a donor (if unsubstituted) and one as an acceptor.
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Difluoromethyl Group (CHF₂): This electron-withdrawing group at the N1 position influences the electron density of the pyrazole ring, potentially affecting its pKa and metabolic stability. The CHF₂ group is a lipophilic hydrogen bond donor, a property that can be crucial for molecular recognition.
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N-pentyl amine Group: The secondary amine at the C4 position is a key site for hydrogen bonding, both as a donor and an acceptor. The five-carbon pentyl chain adds significant lipophilicity to the molecule, which will strongly influence its solubility and partitioning behavior. The flexibility of the alkyl chain allows for conformational adaptability when interacting with a binding site.
Predicted Physical Properties
While precise experimental values are not available, we can predict the general physical properties of 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine based on its structure and data from related compounds.
| Property | Predicted Value/Range | Rationale and Key Influencing Factors |
| Molecular Formula | C₁₀H₁₇F₂N₃ | Based on the constituent atoms. |
| Molecular Weight | ~217.26 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Many N-alkylated amines and pyrazoles are liquids or low-melting solids at room temperature.[3] |
| Boiling Point | > 200 °C | The presence of the N-H group allows for intermolecular hydrogen bonding, which significantly raises the boiling point compared to a tertiary amine of similar molecular weight.[4] The long pentyl chain also contributes to a higher boiling point. |
| Melting Point | Not readily predictable | Will depend on the crystalline packing efficiency, if it is a solid. |
| Solubility | ||
| Water | Low to moderate | The polar amine and pyrazole functionalities will contribute to some water solubility, but the lipophilic pentyl and difluoromethyl groups will limit it. Amines with more than six carbon atoms generally have diminished water solubility.[5] |
| Organic Solvents | Good solubility in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF). Moderate solubility in less polar solvents (e.g., dichloromethane, ethyl acetate). Lower solubility in non-polar solvents (e.g., hexane, toluene). | This predicted profile is based on the mixed polarity of the molecule. |
| pKa | 4-6 | The amine will be basic, and the pyrazole ring is weakly basic. The electron-withdrawing difluoromethyl group will likely lower the pKa of the pyrazole nitrogen. |
Experimental Protocols for Physicochemical Characterization
The following protocols are designed to be self-validating and provide a robust framework for the empirical determination of the key physical properties of 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine.
Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method
This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Causality Behind Experimental Choices: The shake-flask method ensures that the system reaches true equilibrium between the dissolved and solid states of the compound, providing a thermodynamically accurate solubility value. The use of a buffer at a physiological pH is crucial for ionizable compounds like amines, as their solubility can be pH-dependent.
Workflow for Solubility Determination
Caption: Shake-flask method workflow for solubility determination.
Step-by-Step Methodology:
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Preparation: Add an excess amount of solid 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine to a series of vials containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The excess solid is critical to ensure saturation.
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Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.
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Phase Separation: Allow the vials to stand undisturbed for a period to let the undissolved solid settle. For a more complete separation, centrifuge the vials at a moderate speed.
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Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is included in the analysis, filter the aliquot through a 0.22 µm syringe filter.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve. The determined concentration represents the equilibrium solubility.
Protocol 2: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for assessing the purity of organic compounds by separating the main component from any impurities.
Causality Behind Experimental Choices: A C18 column is chosen for its versatility in retaining compounds with mixed polarity like the target molecule. A gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities. The use of a UV detector is appropriate as the pyrazole ring is a chromophore.
Workflow for HPLC Purity Analysis
Caption: General workflow for HPLC-based purity analysis.
Step-by-Step Methodology:
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Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: Water with 0.1% formic acid (for improved peak shape).
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Determined by a UV scan of the compound; likely in the range of 210-250 nm.
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Sample Preparation:
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Standard Solution: Accurately weigh a reference standard of the compound (if available) and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 0.1 mg/mL).
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Sample Solution: Prepare the sample to be analyzed in the same manner and at a similar concentration.
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Analysis:
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Equilibrate the column with the initial mobile phase conditions.
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Inject the sample solution and run the gradient method.
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Record the chromatogram.
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Data Interpretation:
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Integrate the areas of all peaks in the chromatogram.
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Calculate the purity by determining the percentage of the main peak area relative to the total area of all peaks.
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Spectral Characterization
The structural features of 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine will give rise to a unique spectral fingerprint. The following are the expected characteristics in key analytical techniques.
¹H NMR Spectroscopy
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Pyrazole Ring Protons: A singlet in the aromatic region (δ 7-8 ppm) corresponding to the C5-H.
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Difluoromethyl Proton: A characteristic triplet (due to coupling with the two fluorine atoms) in the region of δ 6.5-7.5 ppm.
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N-H Proton: A broad singlet that may appear over a wide range and will be exchangeable with D₂O.
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Pentyl Chain Protons: A series of multiplets in the upfield region (δ 0.8-3.5 ppm). The CH₂ group adjacent to the amine nitrogen will be the most downfield of the alkyl signals. The terminal CH₃ group will be a triplet around δ 0.9 ppm.
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Methyl Group Proton: A singlet around δ 2.2-2.5 ppm for the C3-CH₃.
¹³C NMR Spectroscopy
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Pyrazole Ring Carbons: Signals for the three carbons of the pyrazole ring will appear in the aromatic region (δ 110-150 ppm).
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Difluoromethyl Carbon: A triplet (due to coupling with the two fluorine atoms) in the region of δ 110-120 ppm.
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Pentyl Chain Carbons: A series of signals in the aliphatic region (δ 10-50 ppm).
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Methyl Group Carbon: A signal in the upfield aliphatic region (δ 10-15 ppm).
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton.
Infrared (IR) Spectroscopy
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N-H Stretch: A moderate to sharp absorption band in the region of 3300-3500 cm⁻¹.
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C-H Stretches: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.
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C=C and C=N Stretches: Absorptions in the 1500-1650 cm⁻¹ range, characteristic of the pyrazole ring.
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C-F Stretches: Strong absorption bands in the 1000-1200 cm⁻¹ region.
Conclusion and Future Directions
1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine is a compound with a combination of functional groups that suggests potential for further investigation in drug discovery and materials science. While empirical data is currently lacking, this guide provides a robust framework for its synthesis and characterization. The detailed experimental protocols for determining key physicochemical properties such as solubility and purity are grounded in established scientific principles and are designed to yield reliable and reproducible results. The predicted spectral characteristics offer a valuable reference for researchers in confirming the identity and structure of this novel molecule. The systematic characterization of this and related pyrazole derivatives will undoubtedly contribute to a deeper understanding of their structure-activity relationships and pave the way for new applications.
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